ONT-993

CYP2D6 inhibition DDI risk assessment in vitro ADME

ONT-993 (AR 00440993, CAS 937263-81-5), with molecular formula C26H24N8O3 and molecular weight 496.52, is a chemically defined aliphatic hydroxylated metabolite. It is the primary active metabolite of the HER2-targeted tyrosine kinase inhibitor tucatinib, formed via stereoselective oxidation by CYP2C8.

Molecular Formula C26H24N8O3
Molecular Weight 496.5 g/mol
Cat. No. B8770055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONT-993
Molecular FormulaC26H24N8O3
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)CO)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C26H24N8O3/c1-16-9-17(4-6-22(16)37-19-7-8-34-23(11-19)28-15-30-34)31-24-20-10-18(3-5-21(20)27-14-29-24)32-25-33-26(2,12-35)13-36-25/h3-11,14-15,35H,12-13H2,1-2H3,(H,32,33)(H,27,29,31)
InChIKeyTWEMIPSDKADNMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONT-993: A Definitive Aliphatic Hydroxylated Metabolite and Dual CYP2D6/CYP3A Modulator for Precision ADME and Drug–Drug Interaction (DDI) Studies


ONT-993 (AR 00440993, CAS 937263-81-5), with molecular formula C26H24N8O3 and molecular weight 496.52, is a chemically defined aliphatic hydroxylated metabolite . It is the primary active metabolite of the HER2-targeted tyrosine kinase inhibitor tucatinib, formed via stereoselective oxidation by CYP2C8 [1]. ONT-993 is characterized as a dual-function modulator of cytochrome P450 enzymes: it acts as a direct inhibitor of CYP2D6 (IC50 = 7.9 µM) and causes metabolism-dependent inactivation of CYP3A (KI = 1.6 µM) [2]. This unique dual-target profile positions ONT-993 as a critical reference tool for investigating metabolite-mediated pharmacokinetic interactions and for validating in vitro ADME models.

Why CYP2D6 Inhibitors and CYP3A Inactivators Cannot Substitute for ONT-993 in Advanced DDI Modeling


Generic substitution with standard CYP2D6 inhibitors (e.g., quinidine) or CYP3A inactivators (e.g., troleandomycin) fails to replicate the precise metabolic context of ONT-993. Unlike isolated probe compounds, ONT-993 is the authentic, stereoselective product of tucatinib's CYP2C8-mediated oxidation, exhibiting a unique dual-action profile that simultaneously inhibits CYP2D6 with moderate potency (IC50 = 7.9 µM) and inactivates CYP3A in a metabolism-dependent manner (KI = 1.6 µM) . Critically, ONT-993's behavior is directly relevant to the clinical pharmacokinetics of tucatinib, where it contributes to <10% of total pharmacological activity and demonstrates measurable cerebrospinal fluid (CSF) penetration in patients [1]. Using a generic inhibitor cannot recapitulate this specific, clinically observed, metabolite-mediated interaction profile, thereby compromising the predictive validity of drug-drug interaction (DDI) assessments and PBPK models for tucatinib-containing regimens.

Quantitative Evidence: Differentiating ONT-993 from Closest Analogs and In-Class Candidates


Differential CYP2D6 Inhibition: ONT-993 is a Moderate Inhibitor Distinct from Potent Clinical Probes

ONT-993 inhibits CYP2D6 with an IC50 of 7.9 µM, placing it in the 'moderate' inhibition category (1-10 µM) [1]. This is in stark contrast to the potent clinical CYP2D6 probe quinidine, which demonstrates an IC50 of 0.06 µM [2]. The ~132-fold lower potency of ONT-993 compared to quinidine is a critical differentiator for DDI studies. Using quinidine to model a 'CYP2D6-mediated interaction' would vastly overestimate the magnitude of any effect attributable to the metabolite ONT-993. Conversely, tucatinib itself is a weak inhibitor of CYP2D6 (IC50 > 20 µM), meaning ONT-993 is a significantly more potent CYP2D6 inhibitor than its parent drug [3].

CYP2D6 inhibition DDI risk assessment in vitro ADME

Differential CYP3A Inactivation: ONT-993 is a Weaker Time-Dependent Inactivator than Clinical Probes

ONT-993 causes metabolism-dependent inactivation of CYP3A with a KI of 1.6 µM . Compared to the macrolide antibiotic troleandomycin, a well-characterized CYP3A inactivator with a reported Ki of 15.8 nM (0.0158 µM) [1], ONT-993 is approximately 100-fold less potent. This substantial difference in inactivation efficiency is a key piece of quantitative evidence for researchers building PBPK models; it demonstrates that while ONT-993 can contribute to time-dependent CYP3A inhibition, its contribution is relatively weak and must be scaled appropriately relative to the parent drug tucatinib's own KI for CYP3A4 inactivation of 0.54 µM [2].

CYP3A inactivation time-dependent inhibition mechanism-based inhibition

Central Nervous System (CNS) Exposure: Quantitative Evidence of CSF Penetration in Clinical Subjects

In a Phase 1 clinical trial (TBCRC049) assessing the combination of tucatinib, trastuzumab, and capecitabine for leptomeningeal metastasis in HER2-positive breast cancer, both tucatinib and its metabolite ONT-993 were detectable in the cerebrospinal fluid (CSF) within 2 hours post-dose [1]. CSF concentrations for ONT-993 ranged from 0.28 to 4.7 ng/mL, compared to tucatinib's range of 0.57 to 25 ng/mL. This clinical data directly differentiates ONT-993 from a generic CYP2D6 inhibitor or CYP3A inactivator, which would have no established relationship to CNS drug distribution. It provides a quantifiable baseline for modeling the CNS disposition of this specific metabolite, a factor that cannot be inferred from any class-level property.

CSF penetration CNS exposure clinical pharmacokinetics

Contribution to Overall Pharmacological Activity: Quantitatively Defined as a Minor Component

A critical differentiator for procurement in ADME and toxicology studies is the established understanding of ONT-993's contribution to overall pharmacological effect. The cytotoxic potency of ONT-993 is two- to three-fold less than that of the parent drug tucatinib. Consequently, the potency-adjusted exposure of ONT-993 accounts for less than 10% of the total pharmacological activity in humans [1]. This quantitative boundary is a defined characteristic that distinguishes it from other metabolites whose activity contributions might be unknown or require de novo investigation. Researchers can reliably treat ONT-993 as a circulating, pharmacologically minor species, which is a critical input for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for interpreting in vivo efficacy or toxicity signals.

potency-adjusted exposure pharmacological activity metabolite contribution

Validated Research and Industrial Applications for ONT-993 Procurement


Validating CYP2C8-Mediated Metabolite Formation and Stereoselective Oxidation Pathways

Ideal for researchers conducting enzyme phenotyping studies to confirm CYP2C8-specific activity. ONT-993 is the stereoselective M1 metabolite of tucatinib, formed exclusively via CYP2C8 oxidation [1]. This makes it the definitive analytical standard for quantifying CYP2C8 activity in vitro and for calibrating LC-MS/MS methods to measure tucatinib's primary metabolic pathway in biological matrices.

Building Accurate Physiologically Based Pharmacokinetic (PBPK) Models for Tucatinib DDIs

Essential for modelers integrating metabolite-specific inhibition data. ONT-993 provides the exact in vitro parameters—CYP2D6 IC50 (7.9 µM) and CYP3A inactivation KI (1.6 µM)—required for PBPK simulations . Its clinically defined, minor contribution (<10% of total activity) to overall pharmacology allows for precise weighting of its role in DDI predictions [2], an advantage over using generic probe compounds.

Investigating Metabolite CNS Exposure in Translational Neuro-Oncology Research

A unique tool for labs studying drug penetration into the central nervous system (CNS). Unlike most commercial CYP inhibitor standards, ONT-993 has a quantifiable clinical track record of CSF penetration in breast cancer patients with leptomeningeal disease (0.28-4.7 ng/mL) [3]. This data allows researchers to anchor in vitro models (e.g., blood-brain barrier chip assays) with clinically relevant exposure benchmarks for a specific drug metabolite.

Characterizing Dual CYP2D6 Inhibition and CYP3A Inactivation from a Single Molecular Entity

Invaluable for studying the structure-activity relationships (SAR) of dual P450 modulators. ONT-993 serves as a benchmark compound with a well-defined, moderate dual profile [4]. It is specifically useful as a comparator for screening next-generation tucatinib analogs or backup compounds, where a reduction in metabolite-driven CYP inhibition is a key optimization goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONT-993

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.